methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate
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Overview
Description
Methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate: is an organic compound that belongs to the class of nitrobenzoyl derivatives This compound is characterized by the presence of a nitro group attached to a benzoyl moiety, which is further linked to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate typically involves the following steps:
Nitration of Benzoyl Chloride: The initial step involves the nitration of benzoyl chloride to form 4-nitrobenzoyl chloride. This reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and yield the desired nitro compound.
Formation of Piperidine Derivative: The next step involves the reaction of 4-nitrobenzoyl chloride with piperidine to form 1-(4-nitrobenzoyl)piperidine. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Esterification: The final step involves the esterification of 1-(4-nitrobenzoyl)piperidine with methanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, where nucleophiles such as amines can replace the nitro group.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Reduction: 1-(4-aminobenzoyl)-4-piperidinecarboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(4-nitrobenzoyl)-4-piperidinecarboxylic acid.
Scientific Research Applications
Methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, leading to various biological effects. The piperidine ring enhances the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Methyl 1-(4-nitrobenzoyl)-4-piperidinecarboxylate can be compared with other nitrobenzoyl derivatives and piperidinecarboxylates:
1-(4-nitrobenzoyl)piperazine: Similar in structure but contains a piperazine ring instead of a piperidine ring. It has different pharmacological properties and applications.
Methyl 4-nitrobenzoate: Lacks the piperidine ring, making it less effective in crossing biological membranes.
1-(4-aminobenzoyl)-4-piperidinecarboxylate: A reduced form of the compound with an amino group instead of a nitro group, leading to different reactivity and biological activity.
The uniqueness of this compound lies in its combination of a nitrobenzoyl moiety with a piperidine ring, providing a balance of reactivity and bioavailability that is advantageous for various applications.
Properties
IUPAC Name |
methyl 1-(4-nitrobenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-21-14(18)11-6-8-15(9-7-11)13(17)10-2-4-12(5-3-10)16(19)20/h2-5,11H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSXHZRZNTYACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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